N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-8-3-10(19-6-8)12(18)17-4-9(5-17)16-11-1-2-14-7-15-11/h1-3,6-7,9H,4-5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNIEMSBRRWSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 4-bromothiophene.
Azetidine Ring Formation: The bromothiophene intermediate undergoes a carbonylation reaction to introduce the carbonyl group, followed by cyclization to form the azetidine ring.
Pyrimidine Coupling: The azetidine intermediate is then coupled with a pyrimidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with biological receptors or enzymes, while the azetidine and pyrimidine groups contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) N-(4-(Benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine (Compound 13, )
- Core Structure: Shares a pyrimidine backbone but replaces the azetidine with a benzyloxy-phenyl group and incorporates a thienopyrimidine system.
- Key Differences: The absence of a brominated thiophene reduces molecular weight (MW = ~339 vs. target compound’s 339.21).
- Synthesis : Suzuki coupling with pyridin-3-ylboronic acid (64% yield) highlights efficient cross-coupling strategies compared to the target compound’s unspecified synthesis route .
(b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Core Structure : Pyrazole ring instead of pyrimidine, with a cyclopropylamine substituent.
- Key Differences: Smaller MW (215 vs. 339.21) due to the lack of bromothiophene and azetidine groups.
- Synthesis : Low yield (17.9%) underscores challenges in introducing bulky substituents, a consideration for scaling the target compound’s synthesis .
(c) N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride ()
- Core Structure : Azetidine-pyrimidine system but lacks the bromothiophene-carbonyl group.
- Simpler structure (MW = ~215) reduces lipophilicity compared to the brominated target compound .
Physicochemical Properties
Biological Activity
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 305.15 g/mol
The compound consists of a pyrimidine ring, an azetidine moiety, and a bromothiophene carbonyl substituent, which may contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cancer cell proliferation.
- Modulation of Signaling Pathways : It might influence signaling pathways related to apoptosis and cell cycle regulation.
Anticancer Activity
Several studies have reported the anticancer potential of compounds similar to this compound. For instance:
- Case Study 1 : A derivative exhibited cytotoxic effects on various cancer cell lines, including SiHa (cervical cancer) and B16F10 (melanoma) cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of the cell cycle (Muche et al., 2018) .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Case Study 2 : In vitro assays demonstrated that similar compounds showed significant inhibition against a range of pathogenic fungi, suggesting a broad-spectrum antimicrobial action (Leighty & Shen, 2012) .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the recommended methods for synthesizing N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step pathways:
- Step 1 : Coupling of 4-bromothiophene-2-carboxylic acid with azetidin-3-amine derivatives using activating agents like EDCI/HOBt in anhydrous DMF .
- Step 2 : Introduction of the pyrimidin-4-amine group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing THF .
- Optimization : Critical parameters include temperature control (60–100°C), solvent polarity (DMF vs. THF), and inert atmosphere (N₂/Ar). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Basic: What analytical techniques are most effective for characterizing the structure of this compound?
Answer:
- X-ray crystallography : Resolve 3D conformation using SHELX software (e.g., SHELXL for refinement), which is robust for small-molecule crystallography despite its historical limitations .
- NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆/CDCl₃) identifies substituent integration (e.g., azetidine protons at δ 3.5–4.0 ppm, pyrimidine C-H at δ 8.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 395.02) .
Advanced: How do structural modifications (e.g., bromothiophene vs. trifluoromethylbenzoyl groups) influence biological activity?
Answer:
Comparative SAR studies reveal:
| Substituent | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 4-Bromothiophene | 12.3 μM | Kinase X (hypothetical) |
| 4-Trifluoromethylbenzoyl | 8.7 μM | Kinase X |
| 3-Benzyloxybenzoyl | 23.1 μM | Kinase Y |
The bromothiophene group enhances electrophilicity, improving target binding, while bulkier groups (e.g., trifluoromethyl) increase lipophilicity and membrane permeability .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Solubility effects : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Metabolic stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to differentiate intrinsic vs. metabolism-dependent activity .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Kinase inhibition : Screened against cancer targets (e.g., EGFR, BRAF) using fluorescence polarization assays .
- Antimicrobial studies : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 μg/mL) .
- Probe development : Label with fluorescent tags (e.g., BODIPY) for cellular target localization studies .
Advanced: What computational strategies are recommended for predicting binding modes and off-target effects?
Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 4HJO) to model bromothiophene-azetidine interactions .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- Off-target screening : SwissTargetPrediction to rank potential interactions (e.g., GPCRs, ion channels) .
Basic: How can researchers ensure reproducibility in synthesizing and testing this compound?
Answer:
- Batch documentation : Record exact stoichiometry (e.g., 1.2 eq. pyrimidin-4-amine), reaction time (±5 min), and purification Rf values .
- Analytical validation : Cross-validate NMR/HRMS data with public databases (e.g., PubChem CID) .
- Bioassay controls : Include reference compounds (e.g., imatinib for kinase assays) in triplicate .
Advanced: What mechanistic insights have been gained regarding its interaction with biological targets?
Answer:
- Allosteric modulation : Pyrimidine-azetidine core binds ATP pockets, while bromothiophene stabilizes hydrophobic subpockets (e.g., in PfCDPK4) .
- Resistance profiling : Serial passage experiments in P. falciparum identify mutations (e.g., T148I in PfCDPK4) conferring reduced susceptibility .
Basic: What are the critical stability and storage considerations for this compound?
Answer:
- Stability : Degrades by hydrolysis in aqueous buffers (t₁/₂ = 48 hrs at pH 7.4); store lyophilized at -20°C under argon .
- Light sensitivity : Protect from UV exposure (use amber vials) due to bromothiophene’s photoreactivity .
Advanced: How can high-throughput screening (HTS) pipelines be optimized for derivatives of this compound?
Answer:
- Library design : Focus on substituents at azetidine (e.g., methyl, CF₃) and pyrimidine (e.g., amino, thioether) positions .
- Automated synthesis : Employ flow chemistry for azetidine coupling (residence time = 30 min, 80°C) .
- Data analysis : Use machine learning (e.g., Random Forest) to prioritize hits based on ADMET predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
